molecular formula C22H19BrN2O3 B11662497 2-(Benzyloxy)-5-bromo-N'-(2-methoxybenzylidene)benzohydrazide

2-(Benzyloxy)-5-bromo-N'-(2-methoxybenzylidene)benzohydrazide

Cat. No.: B11662497
M. Wt: 439.3 g/mol
InChI Key: IPLCHBWGCVQJGI-ZVHZXABRSA-N
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Description

2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-bromobenzohydrazide in the presence of methanol as a solvent. The reaction mixture is stirred at ambient temperature for about an hour, resulting in a colorless solution. Slow evaporation of the solvent over a week yields colorless block-shaped single crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the azomethine group to an amine.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. The azomethine group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but they likely involve modulation of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide

Uniqueness

2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide stands out due to its unique combination of a benzyloxy group and a bromine atom, which may enhance its biological activity and chemical reactivity compared to similar compounds. The presence of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C22H19BrN2O3/c1-27-20-10-6-5-9-17(20)14-24-25-22(26)19-13-18(23)11-12-21(19)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

IPLCHBWGCVQJGI-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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